![molecular formula C25H22F3N5O3 B2823049 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899988-34-2](/img/no-structure.png)

3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

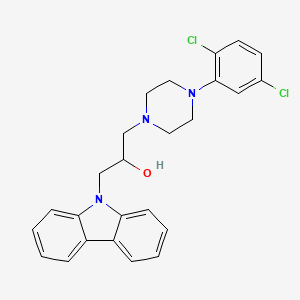

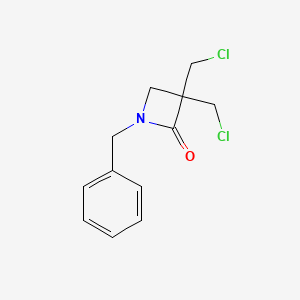

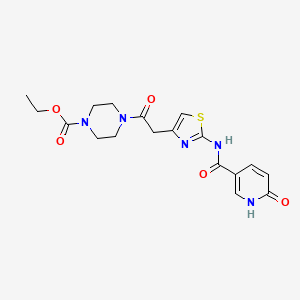

The compound is a complex organic molecule that contains several functional groups, including an imidazo[2,1-f]purine core, a trifluoromethylphenyl group, and an ethoxyethyl group. These groups are common in many pharmaceuticals and agrochemicals due to their unique physical and chemical properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to be quite reactive and can participate in various types of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to influence the acidity, basicity, and lipophilicity of compounds .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound belongs to a class of substances synthesized through intramolecular alkylation processes, which involves the preparation of various derivatives through hydrogenation and subsequent reactions with orthocarboxylate and mesyl chloride (Simo, Rybár, & Alföldi, 1998).

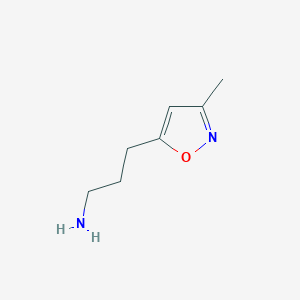

Biological Activity and Potential Therapeutic Applications

- This compound is part of a series that has been evaluated for biological activities such as effects on triglyceride accumulation in cells and potential hypoglycemic and hypolipidemic activities in diabetic mice. These studies identify candidates for further pharmacological studies (Kim et al., 2004).

- A related derivative has been studied for its affinity towards serotonin receptors and its potential as an antidepressant agent. This research is crucial for understanding the antidepressant and anxiolytic effects of such compounds (Zagórska et al., 2016).

Spectral and Photophysical Properties

- Research into the spectral and photophysical properties of related compounds has been conducted, which is significant for understanding their behavior in different solvents and pH environments. This knowledge is essential for potential pharmaceutical applications (Wenska et al., 2004).

Molecular Studies and Structural Analysis

- Molecular studies have been conducted to understand the structure-activity relationships of these compounds. This research includes docking studies to ascertain how substitutions at different positions of the molecule affect receptor affinity and selectivity, particularly for serotoninergic receptors (Zagórska et al., 2015).

Antiviral and Anticancer Potential

- Some derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, suggesting their potential as anticancer agents. They also target multiple enzymes involved in nucleic acid metabolism, indicating a broad spectrum of biological activities (Barnes, Izydore, & Hall, 2001).

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the introduction of the ethoxyethyl and trifluoromethyl groups.", "Starting Materials": [ "2-aminopurine", "ethyl bromoacetate", "methyl isobutyrate", "phenylacetic acid", "4-trifluoromethylphenylboronic acid", "potassium carbonate", "copper(I) iodide", "2-bromoethyl ethyl ether", "sodium hydride", "acetic anhydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "ethanol", "water" ], "Reaction": [ "Synthesis of 2-aminopurine from methyl isobutyrate and phenylacetic acid", "Synthesis of 2-bromoethyl ethyl ether from ethyl bromoacetate and 2-bromoethanol", "Synthesis of 3-(2-bromoethyl)-1-methyl-7-phenyl-8-phenylboronic acid from 2-aminopurine and 4-trifluoromethylphenylboronic acid using copper(I) iodide as a catalyst", "Synthesis of 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-phenylboronic acid from 3-(2-bromoethyl)-1-methyl-7-phenyl-8-phenylboronic acid and 2-bromoethyl ethyl ether using potassium carbonate as a base and dichloromethane as a solvent", "Synthesis of 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione from 2-aminopurine, 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-phenylboronic acid, and 4-trifluoromethylphenylboronic acid using palladium(II) acetate and triethylamine as catalysts, N,N-dimethylformamide as a solvent, and ethanol and water as co-solvents" ] } | |

Número CAS |

899988-34-2 |

Fórmula molecular |

C25H22F3N5O3 |

Peso molecular |

497.478 |

Nombre IUPAC |

2-(2-ethoxyethyl)-4-methyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C25H22F3N5O3/c1-3-36-14-13-31-22(34)20-21(30(2)24(31)35)29-23-32(20)15-19(16-7-5-4-6-8-16)33(23)18-11-9-17(10-12-18)25(26,27)28/h4-12,15H,3,13-14H2,1-2H3 |

Clave InChI |

MGWZYVJHSKFMDP-UHFFFAOYSA-N |

SMILES |

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C5)N(C1=O)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2822968.png)

![N-Methyl-N-[2-[methyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2822969.png)

![2-[2-[Benzyl(methyl)amino]ethoxy]ethanol](/img/structure/B2822970.png)

![[4-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B2822973.png)

![N-(cyanomethyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2822977.png)